molecular formula C13H12ClN3O4 B2445110 5-[(E)-[4-(2-chloroacetyl)pyrrol-2-ylidene]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione CAS No. 865660-45-3

5-[(E)-[4-(2-chloroacetyl)pyrrol-2-ylidene]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione

Cat. No.: B2445110
CAS No.: 865660-45-3
M. Wt: 309.71
InChI Key: CTROZTYKGXSVLZ-UHFFFAOYSA-N
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Description

5-[(E)-[4-(2-chloroacetyl)pyrrol-2-ylidene]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione is a complex organic compound featuring a pyrrole ring and a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-[4-(2-chloroacetyl)pyrrol-2-ylidene]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione typically involves multi-step organic reactionsThe final step involves the formation of the diazinane trione ring under specific reaction conditions, such as the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-[4-(2-chloroacetyl)pyrrol-2-ylidene]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(E)-[4-(2-chloroacetyl)pyrrol-2-ylidene]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(E)-[4-(2-chloroacetyl)pyrrol-2-ylidene]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione is unique due to the presence of the chloroacetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-[(E)-[4-(2-chloroacetyl)pyrrol-2-ylidene]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4/c1-16-11(19)9(12(20)17(2)13(16)21)4-8-3-7(6-15-8)10(18)5-14/h3-4,6,19H,5H2,1-2H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLQBLNHLIDWNH-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=C2C=C(C=N2)C(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)/C=C/2\C=C(C=N2)C(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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